5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antifungal and antibacterial effects . The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-5(6(8)9)4(3-10-11)7(12)13/h3,6H,2H2,1H3,(H,12,13) |
InChI Key |
APTZMZMPNRWKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C(F)F |
Origin of Product |
United States |
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